(E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid

Description

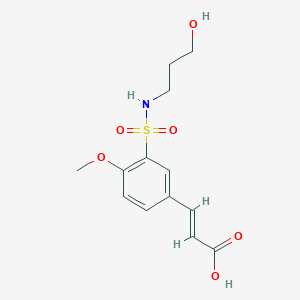

(E)-3-(3-(N-(3-Hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is a sulfamoyl-containing acrylic acid derivative characterized by an (E)-configured propenoic acid backbone, a 4-methoxyphenyl group, and a sulfamoyl moiety substituted with a 3-hydroxypropyl chain. The compound’s structure combines features that may influence solubility, hydrogen-bonding capacity, and biological interactions. The sulfamoyl group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

(E)-3-[3-(3-hydroxypropylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c1-20-11-5-3-10(4-6-13(16)17)9-12(11)21(18,19)14-7-2-8-15/h3-6,9,14-15H,2,7-8H2,1H3,(H,16,17)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLPWHOCBJZSFL-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-methoxyphenylacetic acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.

Formation of the sulfonyl intermediate: The 4-methoxyphenylacetic acid is then reacted with chlorosulfonic acid to introduce the sulfonyl group.

Amination: The sulfonyl intermediate is treated with 3-hydroxypropylamine to form the amino sulfonyl derivative.

Aldol condensation: Finally, the amino sulfonyl derivative undergoes an aldol condensation with acrylic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated carboxylic acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a saturated carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino sulfonyl group. It may also serve as a probe for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure allows for interactions with various biological targets, making it a candidate for drug development and therapeutic research.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its functional groups provide opportunities for cross-linking and polymerization, leading to materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The amino sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The methoxyphenyl group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to three categories of analogs: (1) sulfamoyl derivatives with varying N-alkyl/aryl substituents, (2) methoxyphenylacrylic acid derivatives, and (3) benzimidazole-based analogs.

Sulfamoyl Substituent Variants

The N-substituent on the sulfamoyl group significantly impacts properties. A close analog, 3-(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid (CAS 786728-87-8), replaces the 3-hydroxypropyl group with an isopropyl chain. The hydroxypropyl group in the target compound may improve binding to polar enzyme active sites or enhance tissue penetration via hydrogen bonding .

| Compound Name | Sulfamoyl Substituent | Key Features | Potential Advantages |

|---|---|---|---|

| (E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid | 3-Hydroxypropyl | Hydroxyl group for H-bonding | Enhanced solubility, metabolic stability |

| 3-(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid | Isopropyl | Lipophilic alkyl chain | Improved membrane permeability |

Methoxyphenylacrylic Acid Derivatives

The 4-methoxyphenyl group is a shared feature among several analogs. For example, benzimidazole derivatives such as (E)-3-(1-(3-((4-methoxyphenyl)amino)-3-oxopropyl)-1H-benzimidazol-2-yl)acrylic acid (Compound 6e, ) incorporate a methoxyphenylamino moiety but diverge in core structure. These benzimidazole-based compounds exhibit higher melting points (215–217°C) compared to typical acrylic acid derivatives, likely due to increased rigidity and intermolecular interactions . The target compound’s acrylic acid core may confer greater conformational flexibility, influencing binding kinetics in biological systems.

Benzimidazole-Based Analogs ()

Benzimidazole derivatives synthesized by Shuxi et al. () share a propenoic acid backbone but differ in the central heterocyclic ring and substituents. For instance:

- Compound 6f (4-chlorophenyl substituent): Lower melting point (158–160°C) vs. Compound 6e (4-methoxyphenyl, 215–217°C), suggesting electron-withdrawing groups reduce lattice stability.

- Compound 6h (3-bromophenyl): Higher yield (58.9%) compared to 4-bromo analogs (48.0%), indicating steric or electronic effects on reactivity .

The target compound lacks the benzimidazole ring, which may reduce steric hindrance and improve accessibility to enzymatic targets.

Biological Activity

The compound (E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C15H19N1O5S

- Molecular Weight : 335.38 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 342.6 ± 17.0 °C |

| Melting Point | 173.5 °C |

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Effects

Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, the compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential role in cancer therapy . The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

The neuroprotective activity of related compounds has been highlighted in studies focusing on cognitive enhancement and protection against neurodegenerative diseases. These compounds may enhance cognitive functions by reducing neuroinflammation and oxidative damage in neuronal cells .

Antidiabetic Properties

Preliminary findings suggest that this compound may possess antihyperglycemic effects, making it a candidate for further research in diabetes management. It appears to improve insulin sensitivity and glucose metabolism in animal models .

Case Study 1: Hepatoprotective Activity

In a recent study, This compound was evaluated for its hepatoprotective effects against chemically induced liver damage in rats. The results demonstrated a significant reduction in liver enzyme levels, indicating protective effects on liver function .

Case Study 2: Cognitive Function Improvement

Another study investigated the impact of this compound on cognitive function in mice subjected to stress-induced memory impairment. The results showed that administration of the compound led to improved performance in memory tasks, suggesting its potential as a cognitive enhancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.